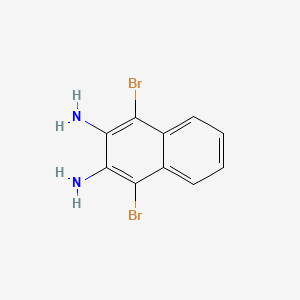

1,4-Dibromonaphthalene-2,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromonaphthalene-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXHDSPXUZKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578283 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103598-22-7 | |

| Record name | 1,4-Dibromonaphthalene-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dibromonaphthalene-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,4-dibromonaphthalene-2,3-diamine, a molecule of interest in the development of novel dyes, pigments, and fluorescent materials.[1] Due to the limited availability of a direct, documented synthesis in peer-reviewed literature, this guide presents a theoretically sound, multi-step approach based on established organic chemistry principles and related reactions. The proposed pathway commences with a commercially available precursor and proceeds through a key bromination step to yield the target compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of the target compound is presented in Table 1. This data is essential for the identification and characterization of the synthesized product.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 103598-22-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈Br₂N₂ | [1][2][3] |

| Molecular Weight | 315.99 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,4-Dibromo-2,3-naphthalenediamine, 2,3-diamino-1,4-dibromonaphthalene | [2][3] |

| Predicted XLogP3-AA | 3.2 | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Complexity | 190 | [2][3] |

Note: Some properties are predicted based on computational models.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from 2,3-dinitronaphthalene. This pathway involves the reduction of the nitro groups to form 2,3-diaminonaphthalene, followed by a selective bromination at the 1 and 4 positions.

Caption: Proposed two-step synthesis of this compound.

An alternative, though likely more challenging, pathway could involve the dinitration of 1,4-dibromonaphthalene followed by reduction. The directing effects of the bromo groups in 1,4-dibromonaphthalene would need to be carefully considered to achieve the desired 2,3-dinitro isomer.

Caption: Logical relationship of the two plausible synthetic pathways.

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis pathway. These protocols are based on standard laboratory procedures for analogous reactions and should be adapted and optimized based on experimental observations.

Step 1: Synthesis of 2,3-Diaminonaphthalene

Reaction: Reduction of 2,3-dinitronaphthalene.

Materials:

-

2,3-Dinitronaphthalene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dinitronaphthalene in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the tin salts and wash the filter cake with dichloromethane or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,3-diaminonaphthalene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Expected Data for 2,3-Diaminonaphthalene

| Parameter | Expected Value |

| Appearance | Off-white to light brown solid |

| Yield | 70-90% |

| Melting Point | 191-193 °C |

| ¹H NMR | Consistent with the structure of 2,3-diaminonaphthalene |

| ¹³C NMR | Consistent with the structure of 2,3-diaminonaphthalene |

| Mass Spec (m/z) | [M]⁺ expected at 158.08 |

Step 2: Synthesis of this compound

Reaction: Selective bromination of 2,3-diaminonaphthalene.

Materials:

-

2,3-Diaminonaphthalene

-

Bromine (Br₂)

-

A suitable solvent (e.g., Dichloromethane, Acetic Acid, or Carbon Tetrachloride)

-

Sodium thiosulfate solution (to quench excess bromine)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,3-diaminonaphthalene in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask should be protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2 equivalents) in the same solvent to the cooled solution of the diamine. The amino groups are strongly activating, so the reaction is expected to be rapid.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 3: Expected Data for this compound

| Parameter | Expected Value |

| Appearance | Solid (color to be determined) |

| Yield | Moderate to good (to be determined experimentally) |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons |

| ¹³C NMR | Signals corresponding to the carbon atoms of the naphthalene ring |

| Mass Spec (m/z) | [M]⁺ expected at 313.91, 315.91, 317.91 (due to bromine isotopes) |

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. It should be handled with extreme care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate care.

-

Proper procedures for waste disposal of chemical reagents and solvents must be followed.

This guide provides a comprehensive theoretical framework for the synthesis of this compound. Experimental validation and optimization of the proposed protocols are necessary to establish a robust and efficient synthetic route.

References

Technical Guide: Physicochemical Properties of 1,4-Dibromonaphthalene-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromonaphthalene-2,3-diamine is a halogenated aromatic diamine. Its structure suggests its potential as a precursor in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. The presence of two amine groups and two bromine atoms on the naphthalene core offers multiple reactive sites for further functionalization. This document provides a comprehensive overview of the available physicochemical properties, synthetic methodologies, and potential applications of this compound. It is important to note that while computational data for this compound is available, experimentally determined physicochemical data is limited in publicly accessible literature, indicating its primary role as a synthetic intermediate.

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily based on computational models. These predicted values provide useful estimates for its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Br₂N₂ | [PubChem][1] |

| Molecular Weight | 315.99 g/mol | [PubChem][1] |

| CAS Number | 103598-22-7 | [Guidechem][2] |

| XLogP3-AA (Predicted) | 3.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |

| Topological Polar Surface Area | 52 Ų | [PubChem][1] |

| Complexity (Predicted) | 190 | [PubChem][1] |

| Monoisotopic Mass | 313.90542 Da | [PubChem][1] |

Synthesis of this compound

A synthetic protocol for this compound (referred to as 1,4-diamino-2,3-dibromonaphthalene in the source) is detailed in Chinese patent CN109180423B. The method involves the bromination of 1,4-diaminonaphthalene.[3]

Experimental Protocol

Materials:

-

1,4-diaminonaphthalene

-

Dichloromethane (DCM)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

Procedure: [3]

-

In a suitable reaction vessel, dissolve 1,4-diaminonaphthalene in dichloromethane (DCM).

-

Stir the mixture uniformly and cool the solution to a temperature range of 0-5 °C.

-

Slowly add the brominating agent to the cooled solution. The molar ratio of 1,4-diaminonaphthalene to the brominating agent should be 1:2.

-

Maintain the reaction temperature at 0-5 °C and continue stirring for a period of 4-10 hours to allow the reaction to proceed.

-

Upon completion, the product, this compound, is obtained as a light pink solid. The patent reports a yield of 94.9% with a purity of 94% when using NBS, and a yield of 98.1% with 99% purity when using bromine.[3]

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Applications

The primary application of this compound, as indicated in the literature, is as a chemical intermediate. The patent that describes its synthesis utilizes it in a subsequent step to produce 2,3-dibromonaphthalene.[3] This suggests its role as a transient species in multi-step organic syntheses.

The chemical structure, featuring two nucleophilic amine groups and two bromine atoms susceptible to substitution or coupling reactions, makes it a versatile building block for constructing more complex molecular architectures. Potential, though not explicitly documented, applications could include the synthesis of:

-

Heterocyclic compounds: The diamine functionality is a common precursor for the formation of various heterocyclic rings, which are prevalent in pharmaceuticals and functional materials.

-

Polymers: The difunctional nature of the molecule could allow for its use as a monomer in polymerization reactions.

-

Ligands for coordination chemistry: The nitrogen atoms of the amine groups can act as coordination sites for metal ions.

The following diagram illustrates the logical relationship of this compound as a synthetic intermediate.

Caption: Role as a synthetic intermediate.

Conclusion

This compound is a valuable synthetic intermediate whose full potential is yet to be extensively explored in publicly available literature. While experimental physicochemical data remains scarce, computational data provides a foundational understanding of its properties. The documented synthetic route offers a clear pathway for its preparation, enabling further investigation into its reactivity and potential applications in the development of novel compounds for various scientific disciplines. Researchers and drug development professionals may find this compound to be a useful building block for creating new molecular entities with desired functionalities.

References

Spectroscopic and Synthetic Profile of 1,4-Dibromonaphthalene-2,3-diamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,4-Dibromonaphthalene-2,3-diamine (CAS No. 103598-22-7), a key intermediate in the synthesis of specialized organic compounds, including dyes, pigments, and fluorescent materials.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which serve as a valuable reference for the characterization of this compound.[2]

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Parameter | Value |

| Predicted Spectrum | Available from various chemical data suppliers |

| Source | Guidechem[2] |

Table 2: Predicted ¹³C NMR Spectral Data

| Parameter | Value |

| Predicted Spectrum | Available from various chemical data suppliers |

| Source | Guidechem[2] |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 315.99 g/mol [3] |

| Exact Mass | 315.90337 Da[3] |

| Monoisotopic Mass | 313.90542 Da[3] |

| Source | PubChem[3] |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of 1,4-diaminonaphthalene.[4]

Materials:

-

1,4-diaminonaphthalene

-

Dichloromethane (DCM)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Dibromohydantoin)[4]

-

Sodium bisulfite (NaHSO₃) solution

Procedure: [4]

-

Dissolve 1,4-diaminonaphthalene in dichloromethane (DCM) in a suitable reaction vessel.

-

Stir the solution uniformly for 5-15 minutes.

-

Cool the reaction mixture to a temperature between 0-5 °C.

-

Add the brominating agent to the cooled solution in batches, ensuring the temperature does not exceed 5 °C.

-

Maintain the reaction at 0-5 °C for a period of 4-10 hours to allow for the preservation of the heat-sensitive components.

-

Upon completion of the reaction, quench the mixture by adding an aqueous solution of sodium bisulfite (NaHSO₃).

-

Separate the organic layer, dry it, and purify the product using column chromatography.

-

Concentrate the purified solution under reduced pressure and dry the resulting solid to obtain this compound as a light pink solid.[4]

Proposed Spectroscopic Analysis Protocols

The following are standard methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the acquired data to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound as a KBr pellet or a thin film.

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Disclaimer: The spectroscopic data presented in this document is based on predicted values from publicly available chemical databases. For definitive characterization, experimental verification is recommended. A potential source for experimental data may be found in the publication: Johansson, K., Andersson, Ö., & Olin, Å. (1995). New spectrofluorimetric reagent, 2,3-diamino-1,4-dibromonaphthalene, for the determination of selenium in biological materials. Analyst, 120(2), 423-427.

References

thermal stability of 1,4-Dibromonaphthalene-2,3-diamine

An In-Depth Technical Guide on the Thermal Stability of 1,4-Dibromonaphthalene-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on its synthesis, general principles of thermal analysis, and comparative thermal data from structurally related compounds. This approach allows for an estimation of its thermal properties and provides a framework for experimental design.

Introduction

This compound is a halogenated aromatic amine, a class of compounds with applications in organic synthesis, materials science, and pharmaceutical development. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the decomposition behavior, melting point, and other thermal events is essential for ensuring the compound's integrity and for the safety and reproducibility of experimental protocols.

This guide addresses the current knowledge gap regarding the thermal properties of this compound by providing detailed experimental protocols for its analysis and by presenting thermal data from analogous structures to infer its likely thermal behavior.

Synthesis of this compound

A documented method for the synthesis of 1,4-diamino-2,3-dibromonaphthalene, a compound closely related or identical to the target compound, involves the bromination of 1,4-diaminonaphthalene.[1]

Experimental Protocol: Synthesis

A typical synthesis procedure is as follows:

-

Dissolution: 1,4-diaminonaphthalene is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

Cooling: The solution is cooled to a temperature range of 0-5 °C.

-

Bromination: A brominating agent is added to the cooled solution. The molar ratio of 1,4-diaminonaphthalene to the brominating agent is typically 1:2.

-

Reaction: The reaction mixture is stirred and maintained at 0-5 °C for a period of 4-10 hours.

-

Isolation: The resulting product, 1,4-diamino-2,3-dibromonaphthalene, is then isolated from the reaction mixture.

This synthesis workflow is visualized in the following diagram:

Caption: Workflow for the synthesis of this compound.

Thermal Analysis: Methodologies

To determine the , two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, residual mass, and the kinetics of degradation.

Experimental Protocol: TGA

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide an inert atmosphere.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol: DSC

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

A general workflow for the thermal analysis of a chemical compound is presented below:

Caption: General workflow for thermal analysis of a chemical compound.

Comparative Thermal Stability Data

| Compound Name | Structure | Melting Point (°C) | Notes |

| This compound | C₁₀H₈Br₂N₂ | Not available | Target compound. |

| 1,5-Diaminonaphthalene | C₁₀H₁₀N₂ | 185-187[2] | Isomeric diaminonaphthalene. |

| 1,8-Diaminonaphthalene | C₁₀H₁₀N₂ | 60-65 | Isomeric diaminonaphthalene. |

| 2,3-Diaminonaphthalene | C₁₀H₁₀N₂ | 150[3] | Isomeric diaminonaphthalene. |

The melting points of the diaminonaphthalene isomers vary significantly, indicating that the position of the amino groups has a substantial impact on the crystal lattice energy and intermolecular interactions. It is anticipated that the addition of two bromine atoms in this compound would further increase the molecular weight and likely lead to a higher melting point compared to the unsubstituted diaminonaphthalenes, due to increased van der Waals forces and potentially altered crystal packing.

Predicted Thermal Behavior and Decomposition Pathway

Based on the general behavior of halogenated aromatic amines, the thermal decomposition of this compound is expected to proceed through the following stages:

-

Initial Degradation: The C-N and C-Br bonds are likely the most thermally labile. Initial decomposition may involve the cleavage of these bonds.

-

Formation of Volatile Products: The cleavage of substituents would lead to the formation of volatile brominated and nitrogenous compounds.

-

Char Formation: At higher temperatures, the naphthalene core would likely undergo condensation and cyclization reactions, leading to the formation of a carbonaceous char residue.

The presence of bromine may also influence the decomposition pathway, potentially leading to the formation of polybrominated naphthalene intermediates.

Conclusion

While direct experimental data on the is currently lacking, this guide provides a robust framework for its investigation. The detailed experimental protocols for synthesis and thermal analysis (TGA and DSC) offer a clear path for researchers to generate this critical data. Furthermore, the comparative analysis of related diaminonaphthalenes suggests that this compound is likely a solid with a relatively high melting point, and its thermal decomposition will be governed by the cleavage of the C-N and C-Br bonds. The generation of precise TGA and DSC data for this compound will be a valuable contribution to the fields of materials science and drug development.

References

In-depth Technical Guide on the Electronic Properties of 1,4-Dibromonaphthalene-2,3-diamine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies and potential electronic properties of 1,4-Dibromonaphthalene-2,3-diamine and its derivatives. It is important to note that specific experimental and computational data for this particular compound and its direct derivatives are scarce in the current body of peer-reviewed literature. Therefore, this guide presents generalized protocols and hypothetical data based on established knowledge of similar naphthalenediamine and aromatic diamine compounds.

Introduction

This compound is a halogenated aromatic diamine with a rigid naphthalene core. The presence of electron-donating amine groups and electron-withdrawing bromine atoms suggests that this molecule and its derivatives could possess interesting and tunable electronic properties. These properties are of significant interest in the fields of materials science for applications in organic electronics (e.g., organic light-emitting diodes - OLEDs, organic photovoltaics - OPVs) and in medicinal chemistry, where the electronic nature of a molecule can influence its biological activity and potential as a drug candidate. This guide outlines the key experimental and computational approaches to elucidate the electronic properties of this class of compounds.

Synthesis and Derivatization

The parent compound, this compound, is commercially available and its synthesis has been described in patent literature.[1] The primary amino groups provide reactive sites for the synthesis of a wide range of derivatives, such as Schiff bases, amides, and metal complexes, allowing for the fine-tuning of the molecule's electronic properties.

General Synthesis of Schiff Base Derivatives

A common method to modify the electronic properties of aromatic diamines is through the formation of Schiff bases by condensation with aldehydes or ketones.

Experimental Protocol:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl Compound: Add the desired aldehyde or ketone (2.2 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base derivative.

Experimental Characterization of Electronic Properties

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the redox potentials (oxidation and reduction potentials) of a molecule. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of the this compound derivative (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential between appropriate limits. Use a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard for potential calibration.

-

Data Analysis: Determine the onset of the first oxidation and reduction peaks from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

EHOMO = - (Eoxonset - E1/2, Fc/Fc⁺ + 4.8) eV

-

ELUMO = - (Eredonset - E1/2, Fc/Fc⁺ + 4.8) eV

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be used to calculate the optical band gap (Egopt).

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

-

Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength of the lowest energy absorption maximum (λmax) or the absorption edge (λonset). The optical band gap can be calculated using the formula:

-

Egopt = 1240 / λonset (in nm) eV

-

Computational Prediction of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.

Computational Workflow:

-

Geometry Optimization: The molecular structure of the this compound derivative is optimized using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d,p) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed to determine the energies of the HOMO and LUMO, the electrostatic potential, and to simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).

Data Presentation

The following tables present hypothetical quantitative data for this compound and a hypothetical Schiff base derivative to illustrate how experimental and computational results would be summarized.

Table 1: Hypothetical Electrochemical and Optical Properties

| Compound | Eoxonset (V vs. Fc/Fc⁺) | Eredonset (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) | λabs,max (nm) | Egopt (eV) |

| This compound | 0.85 | -2.10 | -5.65 | -2.70 | 2.95 | 350 | 3.54 |

| Hypothetical Schiff Base Derivative | 0.75 | -2.00 | -5.55 | -2.80 | 2.75 | 410 | 3.02 |

Table 2: Hypothetical Computationally Predicted Electronic Properties (DFT/B3LYP/6-31G(d,p))

| Compound | EHOMO (eV) | ELUMO (eV) | Egcalc (eV) | Dipole Moment (Debye) |

| This compound | -5.50 | -1.80 | 3.70 | 2.5 |

| Hypothetical Schiff Base Derivative | -5.40 | -2.10 | 3.30 | 4.2 |

Visualizations

The following diagrams illustrate the experimental and computational workflows, and the logical relationship between molecular structure and electronic properties.

Caption: Experimental workflow for the synthesis and electronic characterization of derivatives.

Caption: Computational workflow for predicting electronic properties using DFT.

Caption: Logical relationship between molecular structure and electronic properties.

Conclusion

References

Quantum Chemical Calculations for 1,4-Dibromonaphthalene-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Computational Methodologies

Density Functional Theory (DFT) is the most common and effective method for performing quantum chemical calculations on medium-sized organic molecules like 1,4-Dibromonaphthalene-2,3-diamine. The B3LYP hybrid functional is frequently employed as it provides a good balance between accuracy and computational cost. A common choice for the basis set is 6-31G(d), which offers a reasonable description of the electronic structure for many organic systems. For more precise calculations, especially for vibrational frequencies, a larger basis set such as 6-311++G(d,p) is recommended.

Experimental Protocols

A typical computational study on this compound would involve the following steps:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure.

-

Frequency Calculation: Following optimization, a frequency calculation is carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.

-

Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges).

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clear interpretation and comparison. The following tables illustrate the expected data from a comprehensive quantum chemical study of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | Illustrative Value |

| C1-Br | Illustrative Value | |

| C2-N1 | Illustrative Value | |

| **Bond Angles (°) ** | C1-C2-C3 | Illustrative Value |

| Br-C1-C10 | Illustrative Value | |

| Dihedral Angles (°) | C1-C2-C3-C4 | Illustrative Value |

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | Illustrative Value |

| LUMO Energy | Illustrative Value |

| HOMO-LUMO Gap | Illustrative Value |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | Illustrative Value |

| Br1 | Illustrative Value |

| N1 | Illustrative Value |

| H(N1) | Illustrative Value |

Table 4: Selected Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | Illustrative Value |

| C-Br Stretch | Illustrative Value |

| Aromatic C-H Stretch | Illustrative Value |

| Aromatic Ring Stretch | Illustrative Value |

Visualizing the Computational Workflow

The logical flow of a quantum chemical calculation can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from initial structure input to the final analysis of molecular properties.

Caption: Computational workflow for quantum chemical calculations.

Signaling Pathways and Molecular Interactions

While quantum chemical calculations do not directly map signaling pathways in a biological context, the outputs are crucial for understanding the potential of this compound and its derivatives to interact with biological targets. For instance, the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. The HOMO and LUMO energies are key indicators of the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and potential to engage in charge-transfer interactions with biomolecules.

The logical relationship for how calculated properties inform potential bioactivity is illustrated below.

Caption: From calculated properties to drug development insights.

The Emerging Potential of 1,4-Dibromonaphthalene-2,3-diamine in Advanced Materials Science

A Technical Whitepaper on a Versatile Building Block for Next-Generation Polymers, Sensors, and Frameworks

Abstract

1,4-Dibromonaphthalene-2,3-diamine is a synthetically versatile aromatic compound poised for significant contributions to materials science. Its rigid naphthalene core, coupled with reactive diamine and dibromo functionalities, offers a unique platform for the design and synthesis of novel high-performance materials. While direct applications are still in early stages of exploration, the molecular architecture suggests immense potential in the development of advanced polymers, highly selective chemosensors, novel organic electronic components, and functional metal-organic frameworks (MOFs). This technical guide explores these potential applications, providing detailed experimental protocols adapted from analogous systems and outlining the prospective properties of the resulting materials. This document is intended for researchers and professionals in materials science and drug development seeking to leverage this promising molecule.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈Br₂N₂ and CAS number 103598-22-7, is an aromatic amine featuring a naphthalene backbone.[1][2] The key to its potential lies in its distinct reactive sites:

-

2,3-Diamine Groups: These nucleophilic groups are ideal for polymerization reactions, particularly with electrophilic monomers, to form stable polymers like polyimides and polyamides. They also serve as effective coordination sites for metal ions, a critical feature for developing sensors and metal-organic frameworks.

-

1,4-Dibromo Groups: The bromine atoms offer sites for post-synthetic modification through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the fine-tuning of electronic properties or the attachment of other functional moieties.

-

Naphthalene Core: This rigid, planar structure imparts thermal stability and desirable photophysical properties, such as inherent fluorescence, which is advantageous for applications in organic electronics and sensing.[1]

Its utility is primarily as a precursor or building block for more complex molecules with tailored electronic, optical, or structural characteristics.[1]

Potential Application in High-Performance Polymers

The diamine functionality of this compound makes it an excellent candidate for synthesizing aromatic polymers, such as polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and dielectric properties. By incorporating the rigid and bulky naphthalene unit, it is possible to create polyimides with low dielectric constants and high thermal decomposition temperatures.

Proposed Synthesis of a Naphthalene-Based Polyimide

A polyimide film can be prepared via a two-step polymerization process involving the reaction of this compound with a dianhydride, such as Pyromellitic dianhydride (PMDA), to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.

Caption: Synthetic workflow for a novel polyimide.

Detailed Experimental Protocol: Polyimide Film Synthesis

This protocol is adapted from the synthesis of similar naphthalene-containing polyimides.[3]

-

Dissolution of Diamine: In a nitrogen-purged three-neck flask, dissolve a specific molar quantity of this compound in anhydrous N,N-dimethylacetamide (DMAc) and stir until fully dissolved.

-

Addition of Dianhydride: Slowly add an equimolar amount of Pyromellitic dianhydride (PMDA) powder to the solution in small portions to control the exothermic reaction.

-

Poly(amic acid) Formation: Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) (PAA) solution.

-

Film Casting: Cast the PAA solution onto a clean glass substrate.

-

Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and converts the PAA into the final polyimide film.

-

Characterization: The resulting film can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and dielectric analysis to measure its electrical properties.

Anticipated Properties

By leveraging data from analogous polyimides containing naphthalene structures, we can anticipate the properties of a PMDA/1,4-dibromonaphthalene-2,3-diamine polyimide.[3]

| Property | Anticipated Value | Rationale |

| Decomposition Temp. (Td5%) | > 500 °C | High thermal stability from the aromatic backbone. |

| Glass Transition Temp. (Tg) | > 300 °C | Rigidity of the naphthalene core restricts chain motion. |

| Dielectric Constant (Dk) @ 1 MHz | 2.8 - 3.2 | The bulky, non-polar naphthalene unit can increase free volume and lower the dielectric constant.[3] |

| Tensile Strength | High | Strong intermolecular forces from the rigid polymer chains. |

Potential Application in Fluorescent Chemosensors

The naphthalene core of this compound provides a fluorescent platform. The adjacent diamine groups can act as a chelating "receptor" for specific metal ions. Upon binding a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence emission (e.g., quenching or enhancement), forming the basis of a chemosensor.

Proposed Sensing Mechanism

The lone pair electrons on the nitrogen atoms of the diamine moiety can coordinate with heavy metal ions like Hg²⁺ or Ni²⁺. This binding event can induce a photoinduced electron transfer (PET) process, which quenches the fluorescence of the naphthalene fluorophore. The selectivity of the sensor can be tuned by the specific geometry of the binding pocket formed by the diamine.

Caption: Proposed mechanism for a fluorescent sensor.

Detailed Experimental Protocol: Sensor Synthesis and Testing

This protocol is adapted from studies on aminonaphthoquinone-based sensors.[4]

-

Sensor Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like a DMSO/water mixture.

-

Preparation of Metal Ion Solutions: Prepare separate aqueous solutions of various metal salts (e.g., HgCl₂, NiCl₂, CuCl₂, ZnCl₂, etc.) at a known concentration.

-

Fluorescence Titration: Place the sensor solution in a quartz cuvette and record its initial fluorescence emission spectrum using a spectrofluorometer.

-

Ion Addition: Incrementally add small aliquots of a specific metal ion solution to the cuvette and record the fluorescence spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding constant and limit of detection.

-

Selectivity Test: Repeat the experiment with different metal ions to assess the sensor's selectivity. A significant fluorescence change only in the presence of a specific ion indicates high selectivity.

Anticipated Performance

Based on related aminonaphthoquinone sensors, a sensor derived from this compound could exhibit high sensitivity and selectivity for certain heavy metal ions.[4]

| Parameter | Anticipated Performance | Basis |

| Target Analytes | Hg²⁺, Ni²⁺, Cu²⁺ | Diamine moieties are known to have a high affinity for these soft and borderline Lewis acids. |

| Response Type | Fluorescence Quenching | Photoinduced electron transfer is a common quenching mechanism in such systems. |

| Limit of Detection (LOD) | Micromolar (µM) to Nanomolar (nM) range | The high quantum yield of naphthalene derivatives allows for sensitive detection. |

| Solvent System | Aqueous-organic mixtures | Balances the solubility of the organic sensor and the inorganic metal salts. |

Potential Application in Metal-Organic Frameworks (MOFs)

The diamine groups of this compound can act as coordinating ligands to connect metal-ion nodes, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs). The resulting MOFs could be suitable for applications in gas storage, catalysis, or sensing. The bromo groups provide an additional advantage for post-synthetic modification, where other functional groups can be introduced after the framework is built.

Proposed MOF Synthesis

A solvothermal synthesis method could be employed, where this compound (the organic linker) and a metal salt (e.g., Zinc Nitrate) are heated in a solvent like DMF.

Caption: General workflow for MOF synthesis.

Detailed Experimental Protocol: MOF Synthesis

This protocol is based on general solvothermal MOF synthesis procedures.[5]

-

Reactant Preparation: In a glass vial, combine this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a 1:1 molar ratio.

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the vial until the solids are dissolved or suspended.

-

Sonication: Briefly sonicate the mixture to ensure homogeneity.

-

Solvothermal Reaction: Seal the vial and place it inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a constant temperature (typically 100-150°C) for 24-72 hours.

-

Isolation of Crystals: After cooling to room temperature, decant the mother liquor and wash the resulting crystalline product with fresh DMF and then with a volatile solvent like ethanol.

-

Activation: Dry the product under vacuum to remove residual solvent from the pores, yielding the activated MOF.

-

Characterization: Confirm the structure and porosity using Powder X-ray Diffraction (PXRD) and gas (e.g., N₂) adsorption-desorption analysis.

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its combination of a rigid, fluorescent core with versatile diamine and dibromo reactive sites provides a robust platform for creating a new generation of functional materials. The proposed applications in high-performance polyimides, selective fluorescent chemosensors, and adaptable metal-organic frameworks are grounded in the well-established chemistry of its constituent parts. Further experimental investigation is warranted to fully realize the potential of this molecule and translate these theoretical applications into tangible, high-performance materials. This guide serves as a foundational resource to inspire and direct such future research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H8Br2N2 | CID 15787739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 1,4-Dibromonaphthalene-2,3-diamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, comprehensive properties, and applications of 1,4-Dibromonaphthalene-2,3-diamine is exceptionally limited. This guide synthesizes the available data for the target compound and draws inferences from studies on structurally similar naphthalene derivatives to provide a foundational understanding and suggest potential research avenues.

Introduction

This compound is a halogenated aromatic diamine whose rigid naphthalene core and functional groups suggest its potential as a versatile building block in materials science and medicinal chemistry. The presence of vicinal amino groups allows for the formation of various heterocyclic systems, while the bromine atoms can serve as handles for further functionalization through cross-coupling reactions. This document provides a concise overview of the known properties of this compound and explores potential synthetic routes and applications based on research into related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below. Experimental data remains largely unreported in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Br₂N₂ | PubChem[1] |

| Molecular Weight | 315.99 g/mol | PubChem[1] |

| CAS Number | 103598-22-7 | MySkinRecipes[2], PubChem[1] |

| Predicted XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis Strategies: An Inferential Approach

No direct, detailed experimental protocol for the synthesis of this compound has been found in the surveyed literature. However, a plausible synthetic pathway can be proposed based on the synthesis of its isomer, 1,4-diamino-2,3-dibromonaphthalene, and other substituted naphthalenes.

A potential synthetic route could start from the readily available 1,4-dibromonaphthalene. Nitration followed by reduction would yield a diaminonaphthalene, which could then be brominated. However, controlling the regioselectivity of these reactions would be a significant challenge.

A more plausible, albeit still hypothetical, pathway could involve starting with a pre-functionalized naphthalene core. For instance, the synthesis of the isomeric 1,4-diamino-2,3-dibromonaphthalene has been reported to start from 1,4-diaminonaphthalene, which is then brominated.[3] Adapting this, one might envision a synthesis starting from 2,3-diaminonaphthalene.

Below is a conceptual workflow for the synthesis of this compound, inferred from general organic chemistry principles and syntheses of related compounds.

Caption: Hypothetical synthesis of this compound.

Potential Reactions and Applications

The chemical reactivity of this compound can be inferred from its functional groups.

-

Formation of Heterocycles: The vicinal diamine functionality is a key feature for the synthesis of fused heterocyclic systems. Reactions with dicarbonyl compounds, carboxylic acids, or their derivatives could yield quinoxalines, imidazoles, or other nitrogen-containing heterocycles. These structures are often explored for their biological activities and electronic properties.

-

Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal centers to form stable complexes. The properties of these complexes would be influenced by the metal ion and the electronic nature of the naphthalene backbone.

-

Polymer Synthesis: As a monomer, this compound could be used in polymerization reactions. For example, polycondensation with dianhydrides could lead to the formation of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength.

-

Precursor for Advanced Materials: The bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This opens up possibilities for creating novel organic electronic materials, fluorescent probes, and dyes.[2] The core structure is related to naphthalene diimides, which are known for their applications in organic electronics and supramolecular chemistry.[4]

The logical relationship for the potential applications of this compound as a chemical precursor is illustrated below.

Caption: Potential applications of this compound.

Biological Activity

There is no specific information available regarding the biological activity of this compound. However, many naphthalenediamine and substituted naphthalene derivatives have been investigated for their potential as anticancer agents. For instance, some naphthalimide-diamine conjugates have shown potent antitumor activities. The general class of naphthalene-1,4-dione analogues has also been evaluated for anticancer properties.[5] Given these precedents, this compound could be a candidate for biological screening, particularly in oncology.

Conclusion and Future Outlook

This compound represents an under-explored area of naphthalene chemistry. While its basic chemical properties can be inferred, a significant lack of experimental data hinders a full understanding of its potential. Future research should focus on:

-

Development of a reliable and efficient synthetic protocol.

-

Thorough characterization, including spectroscopic data (NMR, IR, MS) and X-ray crystallography.

-

Exploration of its reactivity, particularly in the synthesis of novel heterocyclic systems and polymers.

-

Investigation of its photophysical properties to assess its potential in materials science.

-

Screening for biological activity to determine its promise in drug discovery.

Addressing these fundamental research questions will be crucial in unlocking the potential of this compound for scientific and industrial applications.

References

- 1. This compound | C10H8Br2N2 | CID 15787739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. CN109180423B - Synthetic method of 2, 3-dibromo naphthalene - Google Patents [patents.google.com]

- 4. Functional Naphthalene Diimides: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 1,4-Dibromonaphthalene-2,3-diamine

Executive Summary

This technical guide provides detailed safety and handling precautions for 1,4-Dibromonaphthalene-2,3-diamine, a compound for which specific safety data is limited. By analyzing the safety profiles of its parent compounds, 1,4-dibromonaphthalene and 2,3-diaminonaphthalene, this document outlines potential hazards, recommended handling procedures, and emergency measures. This guide is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Physicochemical and Toxicological Data

Quantitative data for this compound and its precursors are summarized below.

Table 1: Physicochemical Properties

| Property | This compound | 1,4-Dibromonaphthalene | 2,3-Diaminonaphthalene |

| CAS Number | 103598-22-7 | 83-53-4 | 771-97-1 |

| Molecular Formula | C₁₀H₈Br₂N₂ | C₁₀H₆Br₂[1] | C₁₀H₁₀N₂[2] |

| Molecular Weight | 315.99 g/mol | 285.97 g/mol [3] | 158.20 g/mol [4] |

| Appearance | Not specified | White to light beige crystalline powder or crystals[1][3] | Brown solid[2] |

| Melting Point | Not specified | 79°C to 83°C[5] | 193 - 199 °C[2] |

| Flash Point | Not specified | > 110 °C | > 110 °C[2] |

| Solubility | Not specified | Insoluble in water[3] | Not specified |

Table 2: Inferred Hazard Identification

| Hazard Class | Inferred Hazard for this compound | Basis from Analog Compounds |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | 2,3-Diaminonaphthalene is classified as harmful if swallowed.[4][6] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Both 1,4-dibromonaphthalene and 2,3-diaminonaphthalene are known skin irritants.[6][7] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Both 1,4-dibromonaphthalene and 2,3-diaminonaphthalene are known eye irritants.[6][7] |

| Respiratory/Skin Sensitization | Potential for skin sensitization | 2,3-Diaminonaphthalene may cause skin sensitization.[8] |

| Carcinogenicity | Suspected Carcinogen | 2,3-Diaminonaphthalene is classified as a suspected carcinogen.[6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | 1,4-Dibromonaphthalene may cause respiratory irritation.[1][7] |

| Chronic Effects | Potential for cumulative effects and target organ damage (bladder) | 2,3-Diaminonaphthalene has evidence of cumulative effects and targets the bladder.[4][8] |

Hazard Identification and Classification

Due to the presence of the diaminonaphthalene moiety, this compound should be treated as a suspected carcinogen and a compound with potential for cumulative health effects.[6][8] The dibromo-substitution pattern suggests it is an irritant.

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302

-

Skin Irritation (Category 2), H315

-

Eye Irritation (Category 2), H319

-

Carcinogenicity (Category 1), H350[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335

Signal Word: Danger

Hazard Pictograms:

Health Hazard, Corrosion, Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

-

H350: May cause cancer.[6]

Precautionary Statements:

-

P201: Obtain special instructions before use.[6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.[9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocols and Handling

Given the inferred hazards, all work with this compound must be conducted in a controlled environment.

-

Work must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat and consider a chemically resistant apron.

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently, especially after direct contact with the substance.[1]

-

-

Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

-

Avoid all personal contact, including inhalation.[8]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the amount of substance used to a minimum.

-

Avoid the formation of dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked, and access restricted.

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

-

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not available in the current literature. However, naphthalene derivatives, as a broad class of compounds, have been investigated for various biological activities.

-

Antimicrobial and Anticancer Potential: Many naphthalene derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[11][12] Their mechanisms of action are diverse and depend on the specific substitutions on the naphthalene core.

-

Enzyme Inhibition: Certain naphthalene-based compounds have been shown to act as enzyme inhibitors, such as VEGFR-2 inhibitors in the context of cancer therapy.[11]

Without specific experimental data, no signaling pathway can be definitively associated with this compound. Research in this area would be required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Caption: Figure 1: Logic for inferring hazards for the target compound.

Caption: Figure 2: A generalized experimental workflow for handling potentially hazardous solid chemical compounds.

References

- 1. downloads.ossila.com [downloads.ossila.com]

- 2. fishersci.com [fishersci.com]

- 3. ossila.com [ossila.com]

- 4. 2,3-Diaminonaphthalene | C10H10N2 | CID 69872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dibromonaphthalene, 98+% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemscience.com [chemscience.com]

- 7. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Synthesis of Novel Polymers Using 1,4-Dibromonaphthalene-2,3-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel polymers derived from the monomer 1,4-dibromonaphthalene-2,3-diamine. This unique monomer offers the potential for creating a variety of polymer architectures due to its dual functionality: reactive amine groups suitable for polycondensation reactions and bromo groups that can participate in cross-coupling reactions. This allows for the synthesis of linear polymers, cross-linked materials, and functionalized polymers with tailored properties for applications in materials science and drug development.

Introduction

This compound is a versatile building block for the synthesis of advanced polymeric materials. The presence of both amino and bromo functionalities on the naphthalene core allows for a two-stage polymerization strategy. Initially, the diamine can be polymerized to form a linear polymer, with the bromo groups remaining as reactive sites for subsequent cross-linking or functionalization. Alternatively, the bromo groups can be utilized in metal-catalyzed cross-coupling reactions to form conjugated polymers. The rigid naphthalene backbone is expected to impart high thermal stability and unique photophysical properties to the resulting polymers.

Polymer Synthesis Strategies

Two primary pathways are proposed for the synthesis of novel polymers from this compound:

-

Pathway A: Polyamide/Polyimide Synthesis via Polycondensation. This approach utilizes the reactivity of the 2,3-diamine functionality to form linear polymers. The resulting polymers will have pendant bromo groups that can be used for further modifications.

-

Pathway B: Conjugated Polymer Synthesis via Palladium-Catalyzed Cross-Coupling. This strategy focuses on the reactivity of the 1,4-dibromo groups to form carbon-carbon bonds, leading to conjugated polymers with interesting electronic and optical properties. This pathway may require protection of the amine groups prior to polymerization.

Pathway A: Polyamide Synthesis via Direct Polycondensation

This protocol describes the synthesis of a novel polyamide by reacting this compound with an aromatic dicarboxylic acid. The resulting polymer will possess a rigid backbone and reactive bromo-groups for potential post-polymerization modifications.

Experimental Protocol: Synthesis of Poly(1,4-dibromo-2,3-naphthalene-terephthalamide)

Materials:

-

This compound (≥98%)

-

Terephthaloyl chloride (≥99%)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

-

Argon or Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Inert gas inlet and outlet

-

Heating mantle with temperature controller

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Monomer Dissolution: In a dry three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.00 g, 3.16 mmol) in anhydrous NMP (20 mL). Stir the mixture with a mechanical stirrer until the monomer is completely dissolved.

-

Addition of Pyridine: Add anhydrous pyridine (0.5 mL, 6.18 mmol) to the solution. Pyridine acts as an acid scavenger.

-

Preparation of Diacid Chloride Solution: In a separate dry flask, dissolve terephthaloyl chloride (0.642 g, 3.16 mmol) in anhydrous NMP (10 mL).

-

Polycondensation: Cool the diamine solution to 0-5 °C using an ice bath. Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours at room temperature. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Washing: Pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate as a fibrous solid.

-

Purification: Collect the polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and solvent.

-

Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.

Data Presentation

| Property | Expected Value/Characteristic |

| Yield | > 90% |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |

| Inherent Viscosity | 0.5 - 1.5 dL/g (in NMP at 30 °C) |

| Thermal Stability (TGA) | Td5 > 400 °C (5% weight loss temperature) |

Visualization of the Synthetic Workflow

Pathway B: Conjugated Polymer Synthesis via Suzuki Polycondensation

This protocol outlines a potential route for the synthesis of a conjugated polymer using a palladium-catalyzed Suzuki polycondensation reaction. This approach requires the protection of the amine groups of this compound to prevent side reactions. The protected monomer is then copolymerized with a diboronic acid ester.

Experimental Protocol: Synthesis of a Poly(naphthalene-phenylene) Derivative

This is a two-part protocol involving the protection of the diamine followed by polymerization.

Part 1: Protection of the Amine Groups

Materials:

-

This compound (≥98%)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve this compound (1.00 g, 3.16 mmol) in anhydrous THF (30 mL) in a round-bottom flask.

-

Add triethylamine (1.1 mL, 7.9 mmol) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.52 g, 6.95 mmol) in THF (10 mL) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Boc-protected monomer, 1,4-dibromo-2,3-bis(tert-butoxycarbonylamino)naphthalene.

Part 2: Suzuki Polycondensation

Materials:

-

Boc-protected this compound

-

1,4-Benzenediboronic acid bis(pinacol) ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Chloroform

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the Boc-protected monomer (1.00 g, 1.94 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (0.640 g, 1.94 mmol), Pd₂(dba)₃ (0.018 g, 0.019 mmol), and P(o-tol)₃ (0.047 g, 0.155 mmol).

-

Solvent and Base Addition: Add anhydrous toluene (20 mL) and anhydrous DMF (5 mL) to the flask. Add anhydrous K₂CO₃ (0.80 g, 5.82 mmol).

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into methanol (200 mL) to precipitate the polymer.

-

Purification: Filter the polymer and wash it sequentially with water and methanol. Purify the polymer by Soxhlet extraction with acetone and then chloroform. The polymer is collected from the chloroform fraction.

-

Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Data Presentation

| Property | Expected Value/Characteristic |

| Yield | 70-85% |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, chlorobenzene) |

| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol (by GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| UV-Vis Absorption (in solution) | λmax ≈ 400-450 nm |

| Fluorescence Emission (in solution) | λem ≈ 500-550 nm |

Visualization of the Synthetic Pathway

Characterization of Polymers

The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, thermal properties, and optical properties.

| Technique | Purpose |

| FTIR Spectroscopy | To confirm the formation of amide or imide linkages (Pathway A) and the disappearance of N-H and C=O of Boc group (Pathway B). |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the polymer structure and confirm the incorporation of both monomers. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymers. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. |

| UV-Vis and Fluorescence Spectroscopy | To investigate the optical properties of the conjugated polymers (Pathway B). |

Potential Applications

The novel polymers synthesized from this compound have potential applications in several fields:

-

High-Performance Materials: The rigid naphthalene-based polymers are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics.

-

Membranes for Gas Separation: The defined microstructure of these polymers could be beneficial for creating membranes with selective gas permeability.

-

Organic Electronics: The conjugated polymers from Pathway B could be investigated as active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

-

Drug Delivery: The polymers could be functionalized via the bromo groups to attach therapeutic agents for targeted drug delivery systems. The inherent fluorescence of the conjugated polymers could also be utilized for imaging and diagnostics.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

This compound and its derivatives should be handled with care as their toxicological properties are not fully characterized.

-

Palladium catalysts are toxic and should be handled with caution.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.